molecular formula C10H12BrNS B6186218 5-bromo-2-(thian-4-yl)pyridine CAS No. 2639424-50-1

5-bromo-2-(thian-4-yl)pyridine

Cat. No.: B6186218
CAS No.: 2639424-50-1
M. Wt: 258.2
InChI Key:
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Description

5-bromo-2-(thian-4-yl)pyridine is a chemical compound with the molecular formula C10H12BrNS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a thian-4-yl group at the 2-position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(thian-4-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thian-4-yl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki-Miyaura reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-bromo-2-(thian-4-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(thian-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom at the 5-position.

    5-bromo-2-(tetrahydro-2H-thiopyran-4-yl)pyridine: Similar structure but with a different substituent at the 2-position.

Uniqueness

5-bromo-2-(thian-4-yl)pyridine is unique due to the presence of the thian-4-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications .

Properties

CAS No.

2639424-50-1

Molecular Formula

C10H12BrNS

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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